- Thiocarbonyl to carbonyl group transformation using cuprous chloride and sodium hydroxide, Tetrahedron Letters, 1986, 27(33), 3911-12
Cas no 91-64-5 (Coumarin)
Coumarin is a naturally occurring organic compound known for its distinctive odor and use as a fragrance component in perfumery and flavoring applications. Its advantages lie in its versatility, stability, and wide range of concentrations suitable for various industries, including pharmaceuticals, food, and cosmetics.
Coumarin structure
Product Name:Coumarin
CAS No:91-64-5
MF:C9H6O2
MW:146.14274263382
MDL:MFCD00006850
CID:34614
PubChem ID:323
Update Time:2025-08-19
Coumarin Chemical and Physical Properties
Names and Identifiers
-
- 2H-Chromen-2-one
- TIMTEC-BB SBB000094
- O-HYDROXYCINNAMIC ACID LACTONE
- TONKA BEAN CAMPHOR
- 5,6-BENZO-2-PYRONE
- AKOS 212-75
- 2H-1-BENZOPYRAN-2-ONE
- 2H-1-BENZOPYAN-2-ONE
- 1,2-BENZOPYRONE
- Coumarin
- COUMARIN(P) PrintBack
- COUMARIN, INDICATOR
- chromen-2-one
- cis-o-CouMarinic acid lactone
- COUMARINE
- CouMarinic anhydride
- CUMARIN
- Kumarin
- Rattex
- Benzo-alpha-pyrone
- o-Hydroxycinnamic lactone
- 2-Oxo-1,2-benzopyran
- Coumarinic lactone
- Benzo-a-pyrone
- Kumarin [Czech]
- 2H-1-Benzopyran, 2-oxo-
- 5,6-Benzo-alpha-pyrone
- 2H-Benzo[b]pyran-2-one
- 2H-Benzo(b)pyran-2-one
- 1-Benzopyran-2-one
- Caswell No. 259C
- o-Coumaric acid
- Coumarin (8CI)
- 2-Chromenone
- 2-Propenoic acid, 3-(2-hydroxyphenyl)-, δ-lactone
- 2H-Benzopyran-2-one
- Benzo-α-pyrone
- Lympedim
- NSC 8774
- Rhodiascent Extra Pure
- MLS000028741
- MLS001148422
- ConMedNP.1796
- 2-Propenoic acid, 3-(2-hydroxyphenyl)-, d-lactone
- o-hydroxycinnamic acid delta-lactone
- MLSMR
- 2-Propenoic acid, 3-(2-hydroxyphenyl)-, delta-lactone
- MLS002454395
- SMR000059040
-
- MDL: MFCD00006850
- Inchi: 1S/C9H6O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H
- InChI Key: ZYGHJZDHTFUPRJ-UHFFFAOYSA-N
- SMILES: O=C1C=CC2C(=CC=CC=2)O1
- BRN: 383644
Computed Properties
- Exact Mass: 146.03700
- Monoisotopic Mass: 146.036779
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 146.14
- Topological Polar Surface Area: 26.3
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.4
- Topological Polar Surface Area: 26.3
Experimental Properties
- Color/Form: Powder
- Density: 0.935
- Melting Point: 68-73 °C (lit.)
- Boiling Point: 298 °C(lit.)
- Flash Point: 162 ºC
- Refractive Index: 1.5100 (estimate)
- Solubility: 1.7g/l
- Water Partition Coefficient: 1.7 g/L (20 ºC)
- PSA: 30.21000
- LogP: 1.79300
- Odor: Pleasant, fragrant odor resembling that of vanilla beans.
- Merck: 2562
- Vapor Pressure: 0.01 mmHg ( 47 °C)
- λmax: 275nm
- PH: Non' uorescence (9.5) to light green ' uorescence (10.5)
- FEMA: 2744
- Color/Form: 2000 μg/mL in methanol
- Sensitiveness: Sensitive to humidity
- Solubility: Insoluble in cold water, easily soluble in hot water, alcohol, ether, chloroform and sodium hydroxide solutions.
Coumarin Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H301
- Warning Statement: P301+P310
- Hazardous Material transportation number:UN 2811 6.1/PG 3
- WGK Germany:1
- Hazard Category Code: 22
- Safety Instruction: S36-S36/37-S26
- RTECS:GN4200000
-
Hazardous Material Identification:
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R20/21/22; R36/37/38; R40
- HazardClass:6.1
- PackingGroup:III
- TSCA:Yes
- Toxicity:LD50 orally in rats, guinea pigs: 680, 202 mg/kg (Jenner)
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Coumarin Customs Data
- Customs Data:
China Customs Code:
2932201000Overview:
HS:2932201000 coumarin\Methyl coumarin and ethyl coumarin VAT:17.0% Tax refund rate:13.0% Regulatory conditions:nothing Minimum tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2932201000 2h-chromen-2-one VAT:17.0% Tax rebate rate:13.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
Coumarin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0395-25g |
Coumarin |
91-64-5 | 99.0%(GC) | 25g |
¥185.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0395-500g |
Coumarin |
91-64-5 | 99.0%(GC) | 500g |
¥730.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C218A-500g |
Coumarin |
91-64-5 | 99% | 500g |
¥127.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C218A-100g |
Coumarin |
91-64-5 | 99% | 100g |
¥54.0 | 2022-06-10 | |
| MedChemExpress | HY-N0709-10mM*1mLinDMSO |
Coumarin |
91-64-5 | 99.83% | 10mM*1mLinDMSO |
¥550 | 2022-03-28 | |
| MedChemExpress | HY-N0709-100mg |
Coumarin |
91-64-5 | 99.81% | 100mg |
¥500 | 2024-04-15 | |
| MedChemExpress | HY-N0709-500mg |
Coumarin |
91-64-5 | 99.81% | 500mg |
¥800 | 2024-04-15 | |
| S e l l e c k ZHONG GUO | S4170-50mg |
Coumarin |
91-64-5 | 99.97% | 50mg |
¥798.05 | 2023-09-15 | |
| ChemFaces | CFN99552-20mg |
Coumarin |
91-64-5 | >=98% | 20mg |
$30 | 2021-07-22 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | XC3469-100g |
Coumarin |
91-64-5 | ≥98% | 100g |
¥120.00元 | 2023-09-15 |
Coumarin Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
Reaction Conditions
1.1 Solvents: Acetonitrile ; 27 h, rt
Reference
- Combinatorial discovery of two-photon photoremovable protecting groups, Proceedings of the National Academy of Sciences of the United States of America, 2003, 100(22), 12548-12553
Production Method 6
Reaction Conditions
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ; overnight, rt
Reference
- Simple synthesis of versatile coumarin scaffolds, Synthetic Communications, 2006, 36(15), 2203-2209
Production Method 7
Reaction Conditions
1.1 Reagents: Benzoyl peroxide , N-Bromosuccinimide Solvents: Carbon tetrachloride ; 2 h, reflux; reflux → 0 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 0 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 0 °C
Reference
- Aromatization of Stobbe reaction products, Asian Journal of Chemistry, 2002, 14(3-4), 1799-1800
Production Method 8
Reaction Conditions
1.1 Catalysts: Potassium hydroxide , Bismuth silver carbonate oxide (Bi0.88Ag0.17(CO3)O2) Solvents: Dimethylformamide ; 24 h, 110 °C
Reference
- Exploiting a silver-bismuth hybrid material as heterogeneous noble metal catalyst for decarboxylations and decarboxylative deuterations of carboxylic acids under batch and continuous flow conditions, Green Chemistry, 2021, 23(13), 4685-4696
Production Method 9
Reaction Conditions
1.1 Reagents: 1,1′-Carbonyldiimidazole , Water Solvents: Anisole ; 5 min, rt
1.2 Catalysts: Dabco ; 48 h, rt
1.2 Catalysts: Dabco ; 48 h, rt
Reference
- A water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature, Green Chemistry, 2023, 25(8), 3040-3045
Production Method 10
Reaction Conditions
1.1 Solvents: Pyridine ; 5 h, heated
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, 0 °C
Reference
- Some unusual reactions of Meldrum's acid. Synthesis of cinnamic acids, coumarins and 2-benzyl-1-indanone, Journal of Chemical Research, 2006, (1), 12-14
Production Method 11
Production Method 12
Reaction Conditions
1.1 Catalysts: Potassium carbonate , Tetrabutylammonium bromide ; 1 h, 135 - 140 °C; 6 h, 135 - 140 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8, rt
Reference
- Design, synthesis, antifungal activity, and 3D-QSAR of coumarin derivatives, Journal of Pesticide Science (Tokyo, 2018, 43(2), 88-95
Production Method 13
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt → 140 °C
1.2 Catalysts: (SP-4-1)-Dichlorobis[1-(dicyclohexylphosphino-κP)piperidine]palladium Solvents: Tetrahydrofuran ; 24 h, 140 °C; 140 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Catalysts: (SP-4-1)-Dichlorobis[1-(dicyclohexylphosphino-κP)piperidine]palladium Solvents: Tetrahydrofuran ; 24 h, 140 °C; 140 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Reference
- Mizoroki-Heck Reactions Catalyzed by Dichloro{bis[1-(dicyclohexylphosphanyl)piperidine]}palladium: Palladium Nanoparticle Formation Promoted by (Water-Induced) Ligand Degradation, Advanced Synthesis & Catalysis, 2012, 354(4), 627-641
Production Method 14
Reaction Conditions
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ; 24 h, 45 °C
Reference
- Aldehyde-Assisted Ruthenium(II)-Catalyzed C-H Oxygenations, Angewandte Chemie, 2014, 53(42), 11285-11288
Coumarin Raw materials
-
- 2-Hydroxybenzaldehyde
- Coumarin-3-carboxylic acid
- 2-Iodophenol
- ETHYL TRANS 2-HYDROXYCINNAMATE 97
- 2H-chromene-2-thione
- Acrylic acid 2-vinylphenyl ester
- 2-Propenoic acid, 3-[2-[(2-nitrophenyl)methoxy]phenyl]-, ethyl ester
Coumarin Preparation Products
Coumarin Suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
(CAS:91-64-5)Coumarin
Order Number:sfd6538
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
Price ($):discuss personally
Email:sales2@senfeida.com
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
(CAS:91-64-5)Coumarin
Order Number:CRN0815
Stock Status:in stock
Quantity:5mg/20mg/50mg
Purity:≥98%
Pricing Information Last Updated:Friday, 14 March 2025 10:55
Price ($):
Email:1197063825@qq.com
Amadis Chemical Company Limited
Gold Member
(CAS:91-64-5)Coumarin
Order Number:A1204334
Stock Status:in Stock
Quantity:5kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:52
Price ($):293.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:91-64-5)Coumarin
Order Number:LE583;LE10238;LE26512726
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:39
Price ($):discuss personally
Email:18501500038@163.com
Coumarin Related Literature
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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- 31005-03-5(2H-1-Benzopyran-2-one,7-(2-propen-1-yloxy)-)
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- 23053-61-4(2H-1-Benzopyran-2-one,5-hydroxy-7-methoxy-)
- 3067-10-5(7-Hydroxy-5-methoxycoumarin)
- 23053-60-3(2H-1-Benzopyran-2-one,7-hydroxy-5-(2-propen-1-yloxy)-)
- 92-48-8(6-Methylcoumarin)